molecular formula C22H18ClN3O2S2 B11028166 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11028166
M. Wt: 456.0 g/mol
InChI Key: ZAXBGMHGWOZAQQ-UHFFFAOYSA-N
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Description

2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfanyl group, a hydroxypyrimidinyl sulfanyl group, and an indolyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Synthesis of the Hydroxypyrimidinyl Sulfanyl Intermediate: The intermediate is then reacted with 2,4-dichloro-6-hydroxypyrimidine under basic conditions to introduce the hydroxypyrimidinyl group.

    Coupling with Indole Derivative: The final step involves coupling the synthesized intermediate with 2-methyl-1H-indole-3-carbaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its multiple functional groups provide various points of interaction with biological targets, making it a promising candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl and indole moieties could facilitate binding to hydrophobic pockets, while the hydroxypyrimidinyl group could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone stands out due to the presence of the 2-methyl-1H-indol-3-yl group, which may confer unique biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile.

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-21(17-4-2-3-5-18(17)24-13)19(27)12-30-22-25-15(10-20(28)26-22)11-29-16-8-6-14(23)7-9-16/h2-10,24H,11-12H2,1H3,(H,25,26,28)

InChI Key

ZAXBGMHGWOZAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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